N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
CAS No.: 1361116-59-7
Cat. No.: VC2715272
Molecular Formula: C11H20Cl2N4
Molecular Weight: 279.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1361116-59-7 |
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Molecular Formula | C11H20Cl2N4 |
Molecular Weight | 279.21 g/mol |
IUPAC Name | N,6-dimethyl-2-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C11H18N4.2ClH/c1-8-7-10(12-2)15-11(14-8)9-3-5-13-6-4-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H |
Standard InChI Key | YBAVOXBXQBROFC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl |
Canonical SMILES | CC1=CC(=NC(=N1)C2CCNCC2)NC.Cl.Cl |
Introduction
Chemical Structure and Physical Properties
Structural Characteristics
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride belongs to the class of aminopyrimidine derivatives featuring multiple nitrogen-containing heterocycles. Its structure can be described as having:
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A pyrimidine ring as the central scaffold
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A methyl group at position 6 of the pyrimidine ring
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A methylamino group (N-methyl) at position 4
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A piperidine ring connected at position 2 of the pyrimidine through the piperidine's 4-position
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Two hydrochloride groups forming the dihydrochloride salt
The structural characteristics of this compound bear similarities to 4,6-dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS: 951004-14-1), which differs primarily in the position of the amino and methyl substitutions on the pyrimidine ring.
Physical Properties
Based on structural analogues with similar molecular composition, the physical properties of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be predicted as follows:
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C12H21N5·2HCl | Based on chemical structure |
Molecular Weight | Approx. 308-310 g/mol | Calculated from formula |
Physical State | Crystalline solid | Common for dihydrochloride salts |
Color | White to off-white | Typical for pure pyrimidine derivatives |
Solubility | Highly soluble in water; moderately soluble in lower alcohols; poorly soluble in non-polar solvents | Characteristic of dihydrochloride salts |
pKa | Estimated 8-9 (piperidine N), 4-5 (pyrimidine N) | Based on similar heterocyclic amines |
The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical applications requiring aqueous solubility.
Synthesis and Chemical Characterization
Analytical Characterization Methods
Standard analytical techniques for the characterization of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride would typically include:
Analytical Method | Expected Information |
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1H-NMR Spectroscopy | Characteristic signals for pyrimidine H (singlet), methyl groups (singlets), and piperidine protons (multiplets) |
13C-NMR Spectroscopy | Carbon signals for pyrimidine ring (140-170 ppm), methyl groups (15-25 ppm), and piperidine carbons (25-55 ppm) |
Mass Spectrometry | Molecular ion peak corresponding to the free base (M+H)+ and fragmentation pattern |
FT-IR Spectroscopy | N-H stretching (3300-3500 cm-1), C=N stretching (1600-1650 cm-1), and C-H stretching (2800-3000 cm-1) |
Elemental Analysis | C, H, N percentages confirming molecular formula |
X-ray Crystallography | Definitive three-dimensional structure and confirmation of salt form |
These analytical methods would provide comprehensive structural verification similar to that reported for related compounds like 4,6-dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
The presence of the dihydrochloride salt form would likely enhance water solubility and bioavailability, potentially improving pharmaceutical properties compared to the free base form.
Comparison with Structurally Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the potential properties of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride:
Functional Comparison
The functional properties of these structural analogues provide insights into the potential behavior of N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride:
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The pyrimidine-NH-pyridine motif in related compounds has been shown to interact with the imidazole ring of His100 of CDK6 via a water bridge, contributing to selective kinase inhibition
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The position of the amino group (2 vs. 4) on the pyrimidine ring may significantly affect hydrogen bonding patterns and target selectivity
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N-methylation of the amino group, as in our compound of interest, typically enhances lipophilicity and may alter binding characteristics compared to non-methylated analogues
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The piperidine moiety provides conformational flexibility and a basic nitrogen that can impact pharmacokinetic properties
These structural features collectively suggest that N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride may possess unique pharmacological properties distinct from, yet related to, its structural analogues.
Current Research Status and Future Directions
Research Gaps and Opportunities
The current literature reveals several research gaps and opportunities regarding N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride:
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Comprehensive physicochemical characterization studies
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Detailed structure-activity relationship investigations
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Target identification and validation
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Optimization of synthetic routes for scalability
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Exploration of pharmaceutical formulations leveraging the dihydrochloride salt properties
Future Research Directions
Future research on N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride could productively focus on:
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Systematic screening against kinase panels, particularly CDK family members, given the promising results with related structures
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Investigation of neurotransmitter pathway interactions, considering the potential CNS applications suggested by structural analogues
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Development of more efficient and environmentally friendly synthetic routes
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Detailed pharmacokinetic and pharmacodynamic profiling to establish in vivo behavior
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Exploration of co-crystal forms and alternative salt forms to optimize pharmaceutical properties
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